![molecular formula C22H17N5O2S B2491049 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797603-69-0](/img/structure/B2491049.png)

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

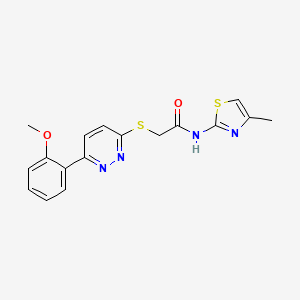

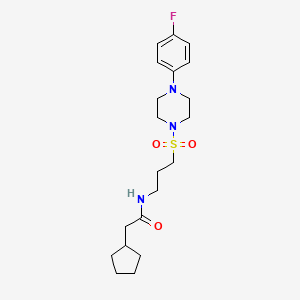

The synthesis of benzimidazole and oxadiazole derivatives involves multiple steps starting from common intermediates like chloroacetamides and thiols. For instance, Ramalingam et al. (2019) described synthesizing derivatives by reacting chloro-N-phenylacetamide with oxadiazole-thione or benzimidazole-thiols, demonstrating a versatile approach to creating these compounds (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Molecular structure analysis of these compounds, including benzimidazole derivatives, often employs techniques like NMR, FTIR, and mass spectrometry to confirm their synthesis and elucidate their structure. For example, studies have assigned the 1H and 13C NMR signals of isomers using 2D NMR techniques, helping in understanding the structural composition and isomeric distributions (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole and oxadiazole derivatives participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, reactions with phenyl isothiocyanate, hydrazonyl chlorides, and active methylene reagents can yield thiadiazole, thiophene, and pyrazole derivatives, respectively, showcasing their chemical versatility and reactivity (Khalil, Sayed, & Raslan, 2012).

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research on compounds structurally related to 2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has led to the synthesis of derivatives with potential biological activities. For example, derivatives synthesized from similar intermediates have shown significant antibacterial activity, suggesting their potential as therapeutic agents against bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019). Furthermore, studies involving the synthesis of novel oxadiazole derivatives containing benzimidazole moieties highlight their application in NMR studies, providing valuable structural insights into these compounds (Li Ying-jun, 2012).

Antimicrobial and Antituberculosis Activities

Compounds with a benzimidazole core have been evaluated for their antimicrobial activities, with some showing appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. Such studies are crucial for developing new antibiotics in response to rising antibiotic resistance (Daraji, Rajani, Rajani, Pithawala, Jayanthi, & Patel, 2021). Additionally, the synthesis and antibacterial activity assessment of benzimidazole-based pyrimidine derivatives contribute to the search for novel antibacterial agents (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Anticancer and Antioxidant Properties

The exploration of benzimidazole derivatives for their antitumor activities has led to the identification of compounds with considerable anticancer activity against various cancer cell lines, underlining their potential in cancer therapy (Yurttaş, Tay, & Demirayak, 2015). In parallel, studies on the antioxidant properties of benzimidazole compounds have shown promising results, indicating their potential as protective agents against oxidative stress-related diseases (Ammal, Prajila, & Joseph, 2018).

Antimicrobial and Hemolytic Activity

Research into the antimicrobial and hemolytic activities of oxadiazole compounds has contributed valuable knowledge towards developing compounds with selective toxicity, which is essential for minimizing side effects in therapeutic applications (Gul, Aziz‐ur‐Rehman, Abbasi, Khan, Nafeesa, Siddiqa, Akhtar, Shahid, & Subhani, 2017).

Orientations Futures

The presence of several biologically active functional groups in this compound suggests that it could be of interest in medicinal chemistry. Future research could involve testing its biological activity, exploring its mechanism of action, and potentially making structural modifications to optimize its properties .

Propriétés

IUPAC Name |

2-(benzimidazol-1-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N5O2S/c28-20(13-27-14-23-17-8-3-4-9-18(17)27)24-16-7-2-1-6-15(16)12-21-25-22(26-29-21)19-10-5-11-30-19/h1-11,14H,12-13H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVDXXPITPDCTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)CN4C=NC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2490970.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2490976.png)

![ethyl 4-(1,6,7-trimethyl-3-(2-morpholinoethyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B2490977.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole](/img/structure/B2490980.png)

![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2490984.png)